molecular formula C15H13N B14751012 1,3-Dimethylbenzo[f]quinoline CAS No. 834-98-0

1,3-Dimethylbenzo[f]quinoline

Cat. No.: B14751012
CAS No.: 834-98-0
M. Wt: 207.27 g/mol
InChI Key: TXCVRHZUZDGWBJ-UHFFFAOYSA-N
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Description

1,3-Dimethylbenzo[f]quinoline is a synthetic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science . Its core structure, the benzo[f]quinoline scaffold, is recognized as a crucial pharmacophore in drug discovery . Research indicates that benzo[f]quinoline derivatives exhibit a broad spectrum of biological activities, including excellent quasi-nonselective antifungal activity against Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . In silico molecular docking studies suggest that these derivatives can act as potential inhibitors of key biological targets like ATP synthase and Topoisomerase II (TOPO II), pointing to a promising mechanism of action for antimicrobial and anticancer applications . Furthermore, the benzoquinoline skeleton is being investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs), due to its favorable fluorescence characteristics . As a small molecule building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex polycyclic compounds, such as pyrrolobenzo[f]quinolinium cycloadducts, via reactions like Huisgen [3+2] dipolar cycloaddition . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

834-98-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1,3-dimethylbenzo[f]quinoline

InChI

InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3

InChI Key

TXCVRHZUZDGWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethylbenzo F Quinoline and Analogues

Classical Approaches for Benzo[f]quinoline (B1222042) Skeleton Construction

Classical methods for quinoline (B57606) synthesis, developed over a century ago, remain relevant for the construction of the benzo[f]quinoline core. These reactions often involve the acid-catalyzed condensation of aromatic amines with α,β-unsaturated carbonyl compounds or their precursors.

Doebner-Von Miller Reaction and its Mechanistic Adaptations

The Doebner-Von Miller reaction is a versatile method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is a modification of the Skraup synthesis and allows for the preparation of a wider range of substituted quinolines. nih.gov For the synthesis of benzo[f]quinolines, 2-naphthylamine (B18577) serves as the key aromatic amine starting material.

A specific example for the synthesis of the parent benzo[f]quinoline involves the reaction of 2-naphthylamine with 3,3-diethoxyprop-1-ene, which serves as a precursor to acrolein, in the presence of hydrochloric acid. researchgate.netresearchgate.net The reaction proceeds through the initial formation of an α,β-unsaturated aldehyde in situ, followed by a Michael addition of the amine, cyclization, dehydration, and subsequent oxidation to yield the aromatic benzo[f]quinoline ring system. wikipedia.org

The mechanism of the Doebner-Von Miller reaction has been a subject of study, with evidence pointing towards a fragmentation-recombination pathway. nih.gov The reaction is initiated by the conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound. This is followed by fragmentation into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

ReactantsProductCatalystReference
2-Naphthylamine, 3,3-Diethoxyprop-1-eneBenzo[f]quinolineHydrochloric acid researchgate.netresearchgate.net
Aniline, α,β-Unsaturated carbonyl compoundSubstituted quinolineAcid catalyst wikipedia.orgsynarchive.com

Skraup Synthesis and Modified Procedures for Substituted Quinolines

The Skraup synthesis is a classic and direct method for preparing quinolines, which can be adapted for the synthesis of benzo[f]quinoline. organicreactions.orgpharmaguideline.com The traditional Skraup reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgresearchgate.net For the synthesis of benzo[f]quinoline, 2-naphthylamine is the aromatic amine of choice.

The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The 2-naphthylamine then undergoes a Michael addition to the acrolein, followed by cyclization and dehydration. The final step is an oxidation, for which an oxidizing agent like arsenic acid or nitrobenzene (B124822) is often used, to aromatize the dihydrobenzo[f]quinoline intermediate to the final product. researchgate.net

Due to the often violent nature of the traditional Skraup reaction, several modified procedures have been developed to improve safety and yields. researchgate.net These modifications can include the use of milder oxidizing agents or alternative reaction conditions. For instance, microwave-assisted Skraup reactions have been shown to be an efficient and "green" alternative, using water as a solvent and offering reduced reaction times. researchgate.net

Aromatic AmineReagentsProductNotesReference
2-NaphthylamineGlycerol, H₂SO₄, Arsenic acidBenzo[f]quinoline hydrochlorideA classic approach. researchgate.net
Aniline derivativesGlycerol, H₂SO₄ (in water)Substituted quinolinesMicrowave-assisted, "green" method. researchgate.net
Primary aromatic amineGlycerol, H₂SO₄, Oxidizing agentQuinolineGeneral Skraup synthesis. organicreactions.orgresearchgate.net

Modern Synthetic Strategies for Benzo[f]quinoline Derivatives

Modern organic synthesis has introduced a plethora of new methods for the construction of heterocyclic systems, including benzo[f]quinolines. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools for creating complex molecular architectures with high efficiency and selectivity.

Transition-Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. The Sonogashira-Hagihara and Suzuki-Miyaura reactions have been effectively employed in the synthesis of functionalized quinoline and benzo[f]quinoline derivatives.

A strategy for synthesizing benzo[f]quinazoline-1,3(2H,4H)-diones, which contain the benzo[f]quinoline core, utilizes a combination of Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.orgnih.gov This approach involves a four-step sequence starting from appropriately substituted precursors, demonstrating the power of these palladium-catalyzed methods in building complex heterocyclic systems. nih.gov The Sonogashira–Hagihara reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a key step in creating the necessary precursors for subsequent cyclization. researchgate.netbeilstein-journals.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has been used to synthesize aryl-substituted quinolines and tetrahydroquinolines. researchgate.net For example, the coupling of bromo-substituted quinolines or tetrahydroquinolines with various phenylboronic acids in the presence of a palladium catalyst provides a direct route to these derivatives in high yields. researchgate.net This methodology offers a versatile approach to introduce a wide range of substituents onto the benzo[f]quinoline scaffold. mdpi.com Furthermore, a palladium-catalyzed decarboxylative annulation has been reported for the synthesis of dibenzo[f,h]quinolines. consensus.app

ReactionReactantsCatalyst SystemProductReference
Sonogashira-Hagihara & Suzuki-MiyauraSubstituted uracils, boronic acids, alkynesPd(PPh₃)₄, NaOHBenzo[f]quinazoline-1,3(2H,4H)-diones nih.govbeilstein-journals.orgnih.gov
Suzuki-MiyauraBromo-quinolines/tetrahydroquinolines, Phenylboronic acidsDichlorobis(triphenylphosphine)palladium(II)Aryl-quinolines/tetrahydroquinolines researchgate.net
Decarboxylative Annulation2-Chloronicotinic acids, Dibenzo[b,d]iodol-5-ium triflatesPalladium(II)Dibenzo[f,h]quinolines consensus.app
Sonogashira-HagiharaHalogenated glycals, AlkynesPd(PPh₃)₂Cl₂, CuIAlkynyl C-glycosides beilstein-journals.org

Copper catalysis has gained prominence in the synthesis of nitrogen-containing heterocycles due to the low cost and unique reactivity of copper complexes. Copper-mediated cyclization and annulation reactions provide efficient pathways to quinoline and benzo[f]quinoline derivatives.

Copper-catalyzed annulation reactions have been developed for the synthesis of quinazolines and can be conceptually extended to benzo[f]quinoline systems. rsc.org These reactions often involve the formation of C-N and C-C bonds in a single pot. For example, a copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes has been shown to produce quinoline derivatives. rsc.org

Furthermore, copper-catalyzed oxidative cyclization of phenols and alkynes provides a route to benzofurans, and similar strategies involving anilines could potentially lead to quinolines. rsc.org Copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has also been developed for the synthesis of 4-trifluoromethyl quinolines. mdpi.com These methods highlight the potential of copper catalysis in constructing the quinoline ring system through various bond-forming strategies. nih.gov

Reaction TypeReactantsCatalystProductReference
AnnulationAmidines, Solvents (e.g., DMSO, DMF)Copper catalystQuinazolines rsc.org
Domino ReactionEnaminones, 2-Halo-benzaldehydesCopper catalystQuinoline derivatives rsc.org
AnnulationKetone oxime acetates, o-Trifluoroacetyl anilinesCopper catalyst4-Trifluoromethyl quinolines mdpi.com
Oxidative CyclizationPhenols, AlkynesCopper catalystBenzofurans rsc.org

Metal-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. For the synthesis of quinolines and their fused analogues like benzo[f]quinoline, this has led to innovative metal-free approaches that utilize multicomponent reactions, alternative energy sources, and benign solvent systems. mdpi.commdpi.com

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This strategy is atom-economical and streamlines synthesis by reducing the number of purification steps and saving time and resources. tandfonline.com

A notable MCR for assembling benzo[f]quinoline-related structures involves the one-pot, three-component reaction of a benzaldehyde, naphthalen-2-amine, and a third component like barbituric acid. tandfonline.comresearchgate.nettandfonline.com In one such metal-free approach, iodine is used as a catalyst in an aqueous medium at room temperature. tandfonline.comresearchgate.net This method provides good yields and is operationally simple. The reaction proceeds through the initial formation of a Schiff base from the aldehyde and naphthalen-2-amine, followed by condensation with barbituric acid to construct the final pyrimido[4,5-b]quinoline scaffold, a derivative of the core benzo[f]quinoline structure. tandfonline.com Another metal-free, three-component method constructs 2-substituted benzo[f]quinolines from an aromatic amine (like naphthalen-2-amine), an aldehyde, and a tertiary amine, which serves as the vinyl source, under an oxygen atmosphere. acs.orgacs.org

Table 1: Examples of Multicomponent Reactions for Benzo[f]quinoline Analogues
Reactant 1 (Aldehyde)Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYieldReference
Substituted BenzaldehydesNaphthalen-2-amineBarbituric AcidIodine (5 mol%), Water, rt12-Aryl-hexahydrobenzo[f]pyrimido[4,5-b]quinoline-dionesGood tandfonline.comresearchgate.nettandfonline.com
Aromatic AldehydesNaphthalen-2-amineTertiary AminesAmmonium Salt, O2, Neutral2-Substituted Benzo[f]quinolinesNot Specified acs.orgacs.org
BenzaldehydeDimedone6-Amino-1,3-dimethyluracilTrityl Chloride, Chloroform, RefluxPyrimido[4,5-b]quinolinesHigh researchgate.net

Oxidative annulation and photochemical cyclization are powerful methods for forming aromatic systems. These reactions often proceed under mild, metal-free conditions, relying on an oxidant or light to drive the ring-closing and aromatization steps.

Photo-induced cyclization is a classic method for preparing benzo[f]quinolines. medwinpublishers.com For instance, the photolysis of 2-stilbazole derivatives (phenyl-vinyl-pyridines) leads to intramolecular cyclization to form the benzo[f]quinoline skeleton. acs.orgacs.org This reaction typically involves irradiation with UV light in the presence of an oxidizing agent, such as iodine, to facilitate the final aromatization step. researchgate.net Similarly, 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes can undergo photochemical cyclization to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org

Recent advances in C-H activation have also enabled metal-free oxidative annulation strategies for quinoline synthesis. mdpi.com One such strategy involves the iodide-catalyzed reaction between 2-styrylanilines and 2-methylbenzothiazoles, where C(sp³)–H bonds are functionalized in a tandem cyclization to yield functionalized quinolines under metal-free conditions. nih.gov

The use of alternative energy sources like microwaves (MW) and ultrasound (US) can dramatically accelerate reaction rates, improve yields, and enhance the green profile of a synthesis. mdpi.com

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the Friedländer annulation, a traditional method for quinoline synthesis. In a notable example, the reaction of a 2-aminobenzophenone (B122507) with a ketone, which proceeds very slowly and in poor yield under conventional heating, can be completed in just 5 minutes in excellent yield when irradiated with microwaves at 160 °C using neat acetic acid as both the solvent and catalyst. researchgate.netnih.gov This rapid and efficient protocol has been used to synthesize various quinoline derivatives. researchgate.netrsc.org

Ultrasound irradiation offers another non-conventional energy source that promotes chemical reactions through acoustic cavitation. This technique has been successfully used for the N-alkylation of imidazoles and subsequent cycloaddition reactions to form hybrid quinoline-imidazole compounds, with significant reductions in reaction time and energy consumption compared to thermal heating. nih.gov A three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water can be efficiently promoted by ultrasound irradiation in the presence of SnCl₂·2H₂O to produce 2-substituted quinolines. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Assisted Synthesis Methods
ReactionConventional MethodAssisted MethodAdvantage of AssistanceReference
Friedländer Quinoline SynthesisSeveral days, very poor yieldMicrowave (160°C), 5 minutes, excellent yieldDrastic reduction in time, increased yield researchgate.netnih.gov
Synthesis of Hybrid Quinoline-ImidazolesThermal Heating (hours)Ultrasound Irradiation (minutes)Reduced time, energy, higher yields nih.gov
MCR for Pyrazolo-[3,4-b]-quinolinesConventional heatingMicrowave, Aqueous Ethanol (B145695), Ambient Temp.Ecofriendly, excellent yields (91-98%) rsc.org

Performing organic synthesis in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. Several methodologies for synthesizing benzo[f]quinoline analogues have been adapted to aqueous systems.

For example, a clean and simple synthesis of chromeno[4,3-b]benzo[f]quinoline derivatives is achieved through the reaction of N-benzylidenenaphthalen-2-amine with 4-hydroxycoumarin (B602359) in an aqueous medium, catalyzed by triethylbenzylammonium chloride (TEBAC). oup.com Furthermore, the iodine-catalyzed three-component synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives from benzaldehydes, naphthalen-2-amine, and barbituric acid proceeds efficiently in water at room temperature, offering a significant environmental advantage over methods requiring organic solvents like butanol. tandfonline.comtandfonline.com

Solvent-free reactions, also known as solid-state or neat reactions, represent another key green chemistry approach. These methods reduce waste and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions.

A robust, solvent-free fusion methodology has been developed for creating highly functionalized quinoline scaffolds. researchgate.netajol.info This method involves the formation of a Knoevenagel product (e.g., from an aldehyde and an active methylene (B1212753) compound like barbituric acid), which is then fused with an aromatic amine by heating in a sealed tube at high temperatures (170–212 °C). researchgate.netajol.info This direct cyclization avoids the need for any solvent. Other solvent-free approaches include using a heterogeneous catalyst like Hβ zeolite for the cyclization of ketones with 2-aminobenzophenones or employing a Brønsted acid catalyst for the reaction of N-alkyl anilines with alkynes or alkenes. rsc.orgrsc.org

Vilsmeier Reagent-Mediated Cyclizations

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃), is a versatile tool in organic synthesis, primarily used for formylation of electron-rich compounds. It can also mediate the cyclization of activated substrates to form heterocyclic rings, including quinolines. researchgate.netresearchgate.netclockss.org

A common strategy involves the Vilsmeier-Haack cyclization of N-arylacetamides. chemijournal.com In this two-step process, an aniline is first acetylated to form the corresponding acetanilide (B955). This acetanilide is then treated with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via electrophilic attack and subsequent cyclization to yield a 2-chloro-3-formylquinoline. chemijournal.com These resulting chloro-formyl quinolines are valuable intermediates that can be further modified to create a diverse range of substituted quinoline and benzo[f]quinoline analogues. chemijournal.combohrium.com The reaction is efficient, with good to high yields (60-80%), and provides a reliable route to these important scaffolds. chemijournal.com

Synthesis of 1,3-Dimethylbenzo[f]quinoline: Specific Reaction Pathways

The construction of the this compound molecule is achieved through established named reactions, most notably the Doebner-von Miller synthesis. This reaction is a powerful tool for annulating a pyridine (B92270) ring onto an aromatic amine core structure.

The synthesis of this compound from 2-naphthylamine is a classic example of the Doebner-von Miller reaction. wikipedia.orgslideshare.net This acid-catalyzed condensation and cyclization process uses an α,β-unsaturated aldehyde or ketone to provide the carbon atoms necessary to form the new heterocyclic ring. synarchive.com

To achieve the specific 1,3-dimethyl substitution pattern on the benzo[f]quinoline framework, a suitable α,β-unsaturated carbonyl compound is required. A common and effective reactant for this purpose is mesityl oxide (4-methyl-3-penten-2-one). The reaction proceeds through a well-established mechanism:

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the amino group of 2-naphthylamine to the β-carbon of the α,β-unsaturated carbonyl compound. This step is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.

Cyclization: The resulting carbonyl intermediate undergoes an intramolecular electrophilic cyclization onto the C1 position of the naphthalene (B1677914) ring. This step is also acid-catalyzed and results in the formation of a new six-membered ring.

Dehydration: The cyclic intermediate, which is an alcohol, is then dehydrated under the acidic and often thermal conditions of the reaction to form a dihydrobenzo[f]quinoline.

Oxidation: The final step is the aromatization of the dihydro-intermediate to the stable benzo[f]quinoline ring system. This oxidation can occur via various pathways, sometimes involving an external oxidizing agent, or often by another molecule of the intermediate Schiff base acting as a hydrogen acceptor.

While mesityl oxide is a standard precursor, other α,β-unsaturated carbonyls with a similar carbon skeleton, such as the specified 3-chloro-2-methyl-2-butenal, could also serve as the annulation partner, proceeding through a similar cascade of cyclization and elimination steps.

The efficiency and yield of the Doebner-von Miller synthesis are highly dependent on the specific reaction conditions. nih.gov Key parameters that are often optimized include the choice and concentration of the acid catalyst, the reaction temperature, the solvent system, and the concentration of the reactants. The original method was often hampered by the acid-catalyzed polymerization of the carbonyl substrate, leading to low product yields. nih.gov

Modern approaches have sought to mitigate these issues. For instance, research by Ramann and Cowen on a modified Doebner-von Miller route for synthesizing quinolines (unsubstituted at C2, C3, and C4) highlights the importance of optimizing reaction parameters to improve yields. They investigated the reaction of an aniline with acrolein diethyl acetal, which serves as a stable precursor to the reactive acrolein. Their optimization studies provide a clear example of how systematic variation of conditions can enhance reaction outcomes.

The findings from their initial optimization trials are summarized below, illustrating the impact of solvent ratios and reactant concentration on the yield of the quinoline product. While this data is for the synthesis of the parent quinoline, the principles are directly applicable to the synthesis of more complex derivatives like this compound.

Table 1: Initial optimization studies for a modified Doebner-von Miller reaction, demonstrating the effect of solvent ratio and reactant concentration on product yield. Data sourced from Ramann and Cowen (2015).

As shown in the table, adjusting the ratio of the aqueous acid to the organic solvent from 1:1 to 3.4:1 significantly increased the product yield. Furthermore, decreasing the concentration of the aniline substrate from 0.50 M to 0.125 M also had a positive effect, culminating in a respectable 48% yield under the optimized conditions. This systematic approach to refining reaction parameters is crucial for achieving high yield and selectivity in the synthesis of this compound and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

The ¹H and ¹³C NMR spectra of 1,3-dimethylbenzo[f]quinoline provide fundamental information regarding the number and types of proton and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the two methyl groups are observed. The aromatic protons typically appear in the downfield region of the spectrum, a characteristic of hydrogens attached to an electron-deficient polycyclic aromatic system. The chemical shifts and coupling patterns of these protons provide critical information for their assignment to specific positions on the benzo[f]quinoline (B1222042) core. The two methyl groups at positions 1 and 3 give rise to characteristic singlet peaks in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of each unique carbon atom in the molecule. The spectrum displays signals for the quaternary carbons of the fused ring system, the protonated aromatic carbons, and the carbons of the two methyl groups. The chemical shifts are indicative of the electronic environment of each carbon, with carbons in the aromatic rings appearing at lower field than the methyl group carbons.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Benzo[f]quinoline Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.40-8.14 (m)126.45-146.61
CH₃2.45 (s)20.62
Aromatic-C-160.53

Note: The data presented is for a related benzo[f]quinoline derivative and serves as a representative example. rsc.org Specific shifts for this compound may vary.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This is particularly useful for tracing the connectivity of the protons within the aromatic rings of the benzo[f]quinoline system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): The HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This experiment allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For this compound, this would confirm the assignments of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This technique is instrumental in connecting the different fragments of the molecule. For instance, it can show correlations from the methyl protons to the quaternary carbons at positions 1 and 3, as well as to adjacent carbons in the quinoline (B57606) ring, thereby confirming the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. researchgate.netwalisongo.ac.idjeol.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. mdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula C₁₅H₁₃N. rsc.org The fragmentation patterns observed in the mass spectrum can also offer structural information. For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals, which can help to confirm the presence of the methyl groups and the fused aromatic system. nih.govresearchgate.netresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a Related Chloro-Substituted Benzo[f]quinoline

Ion Calculated m/z Found m/z
[M+H]⁺344.1201344.1203

Note: This data is for a related chloro-substituted benzo[f]quinoline and illustrates the accuracy of HRMS in determining molecular formulas. rsc.org For this compound (C₁₅H₁₃N), the expected exact mass would be different.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational bands include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl groups will show characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹. rsc.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1450-1650 cm⁻¹ region. rsc.org

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and appear at lower frequencies.

Table 3: Representative FTIR Data for a Benzo[f]quinoline Derivative

Frequency (cm⁻¹) Vibrational Assignment
3042Aromatic C-H Stretch
2921, 2852Aliphatic C-H Stretch
1596, 1554C=C/C=N Aromatic Ring Stretch
1452, 1386C-H Bending
766, 701Out-of-plane C-H Bending

Note: The data presented is for a related benzo[f]quinoline derivative and serves as a representative example. rsc.org Specific frequencies for this compound may vary.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound, which are dictated by its extended π-conjugated system.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dimethylformamide, will display characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these absorption maxima provide insight into the electronic structure of the molecule.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The photophysical properties of quinoline derivatives can be sensitive to their environment, making them of interest for applications such as fluorescent probes. nih.gov The study of these properties helps to understand the behavior of the molecule upon interaction with light.

A comprehensive literature search was conducted to gather specific experimental data for the chemical compound this compound, focusing on its advanced spectroscopic and structural properties as per the requested outline.

Despite extensive searches for primary literature, spectroscopic databases, and crystallographic repositories, specific experimental data for this compound could not be located. The search results consistently lack published papers or database entries that provide the following critical information for this specific compound:

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: No experimental data detailing the absorption maxima (λmax) in various solvents were found.

Fluorescence Spectroscopy: There is no available information on the luminescent behavior, including excitation and emission wavelengths or quantum efficiency, for this compound.

Single Crystal X-ray Diffraction Analysis: No crystallographic data, such as the crystal system, space group, or unit cell dimensions, have been published.

While general information exists for the parent compound, benzo[f]quinoline, and other derivatives, these data cannot be accurately extrapolated to the 1,3-dimethyl substituted version. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound.

Reactivity and Derivatization Strategies for 1,3 Dimethylbenzo F Quinoline Systems

Quaternization Reactions of the Nitrogen Heterocycle and Subsequent Reactivity Modulation

The nitrogen atom within the quinoline (B57606) ring of 1,3-dimethylbenzo[f]quinoline serves as a nucleophilic center, readily undergoing quaternization reactions with various alkylating agents. This transformation is a pivotal first step in many synthetic routes, as it significantly modulates the reactivity of the entire heterocyclic system. The quaternization process involves the reaction of the benzo[f]quinoline (B1222042) with reactive halides, such as amides, esters, and aromatic ketones, to yield the corresponding quaternary salts. nih.gov

The formation of these benzo[f]quinolinium salts enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. This increased reactivity is crucial for subsequent dearomatization and cycloaddition reactions. The nature of the substituent introduced during quaternization can also influence the stability and subsequent reactivity of the resulting ylides, which are key intermediates in various transformations. nih.gov For instance, the basicity and nucleophilicity of the amine used for quaternization, as well as steric hindrance around the nitrogen atom, can affect the reaction's efficiency and duration. mdpi.com

[3+2] Dipolar Cycloaddition Reactions with Activated Dipolarophiles

Quaternized this compound salts are precursors to benzo[f]quinolinium ylides, which are 1,3-dipoles that readily participate in [3+2] dipolar cycloaddition reactions. These reactions provide a powerful and efficient method for the construction of complex, fused heterocyclic systems. The in situ generation of the ylide from the corresponding quaternary salt, typically in the presence of a base, is followed by its reaction with an activated dipolarophile. nih.govresearchgate.net

The choice of dipolarophile dictates the structure of the resulting cycloadduct. Activated alkynes and alkenes are common reaction partners. For example, the reaction with symmetrically substituted alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or unsymmetrically substituted alkynes like ethyl propiolate leads to the formation of pyrrolo-benzo[f]quinoline derivatives. nih.gov Similarly, activated alkenes such as 1,4-naphthoquinone (B94277) can be employed to synthesize more complex fused systems. nih.gov These cycloaddition reactions are a cornerstone for creating novel polycyclic aromatic compounds with potential biological activities. nih.govnih.govresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo- and Isoindolo-benzo[f]quinolines)

A significant application of [3+2] dipolar cycloaddition reactions involving 1,3-dimethylbenzo[f]quinolinium ylides is the synthesis of fused heterocyclic systems, particularly pyrrolo- and isoindolo-benzo[f]quinolines. These reactions offer a straightforward pathway to novel molecular scaffolds that are otherwise challenging to synthesize. researchgate.net

The reaction of benzo[f]quinolinium ylides, generated in situ from the corresponding quaternary salts, with electron-deficient alkynes is a key method for obtaining benzo[f]pyrrolo[1,2-a]quinolines. researchgate.net When activated alkenes are used as dipolarophiles, different fused systems can be accessed. For instance, reaction with N-arylmaleimides can lead to the formation of complex pyrrolopyridazinoquinazoline derivatives through a domino reaction sequence involving in situ ylide formation and cycloaddition. nih.gov Furthermore, the cycloaddition with dipolarophiles like 1,4-naphthoquinone results in the formation of isoindolo-benzo[f]quinoline derivatives. nih.gov The ability to construct such diverse fused heterocyclic systems highlights the synthetic utility of the [3+2] dipolar cycloaddition strategy. nih.gov

Nucleophilic Dearomatization Reactions of Quinoline Scaffolds

Nucleophilic dearomatization reactions represent a powerful strategy for transforming flat, aromatic quinoline systems into three-dimensional, saturated, or partially saturated nitrogen heterocycles. nih.govacs.org This transformation is of significant interest as it provides access to molecular scaffolds prevalent in pharmaceuticals and natural products. researchgate.netacs.org However, the inherent aromatic stability of the quinoline ring presents a thermodynamic challenge, making these reactions energetically unfavorable. nih.govacs.org

To overcome this, strategies often involve the activation of the quinoline nucleus to render it more electrophilic and susceptible to nucleophilic attack. This can be achieved through N-functionalization, such as quaternization, which lowers the energy barrier for dearomatization. mdpi.comresearchgate.net The subsequent nucleophilic addition typically occurs at the 1,2- or 1,4-positions of the quinoline ring, leading to the formation of dihydroquinoline derivatives. acs.orgresearchgate.net The process is often coupled with the formation of a stable bond to compensate for the loss of aromaticity. nih.govacs.org While specific examples for this compound are not extensively documented, the general principles of nucleophilic dearomatization of quinolines are applicable. nih.govrsc.org

Strategic Functionalization of Methyl Groups at C1 and C3 Positions

The methyl groups at the C1 and C3 positions of the this compound scaffold offer valuable handles for further chemical modifications. The reactivity of these methyl groups can be exploited to introduce a variety of functional groups, thereby expanding the chemical space of accessible derivatives.

One common strategy for the functionalization of methyl groups on quinoline rings is through their activation, which can be facilitated by an adjacent nitrogen atom or by using appropriate reagents. For instance, in related heterocyclic systems, methyl groups can be activated and subsequently participate in condensation reactions or be converted into other functional groups. acs.org While direct functionalization of the methyl groups on this compound is not extensively detailed in the available literature, analogous reactions on other methyl-substituted quinolines and related heterocycles suggest potential pathways. For example, the use of a promoter like acetic acid can activate the methyl group and facilitate its involvement in tandem cyclization reactions. acs.org Furthermore, strategies involving lithiation could potentially be employed for the selective functionalization of these methyl groups. researchgate.net

Exploration of Regioselectivity in Electrophilic and Nucleophilic Substitutions

The regioselectivity of substitution reactions on the this compound ring system is governed by the electronic properties of the fused aromatic system and the directing effects of the existing substituents. Understanding these factors is crucial for predicting the outcome of chemical transformations and for the rational design of synthetic routes.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is determined by the ability of the substituent to donate or withdraw electron density from the aromatic ring. youtube.comlibretexts.org Activating groups, which are electron-donating, typically direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Conversely, deactivating groups, which are electron-withdrawing, generally direct electrophiles to the meta position. youtube.com The precise regioselectivity in this compound would be a complex interplay of the directing effects of the fused benzene (B151609) ring and the methyl groups. Computational methods can be employed to predict the most likely sites of electrophilic attack by calculating properties such as proton affinities. vub.benih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. mdpi.comnih.gov The nitro group, for example, is a powerful activating group for SNAr and directs the incoming nucleophile to the ortho and para positions. nih.gov In the context of the quinoline ring system, nucleophilic attack is often facilitated by pre-functionalization, such as the introduction of a good leaving group at a specific position. The regioselectivity of nucleophilic substitution on quinazoline (B50416) derivatives, for instance, has been shown to be highly specific, with substitution often occurring preferentially at the 4-position. mdpi.com While specific studies on the regioselectivity of SNAr on this compound are limited, the general principles governing these reactions on related heterocyclic systems provide a framework for predicting its reactivity. mdpi.comdntb.gov.ua

Computational Chemistry Investigations of 1,3 Dimethylbenzo F Quinoline and Derivatives

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a virtual window into the conformational landscape and dynamic nature of molecules over time. While specific MD simulation data for 1,3-Dimethylbenzo[f]quinoline is not extensively available in the public domain, studies on structurally related benzoquinoline derivatives offer valuable insights into the expected behavior of this compound.

MD simulations on similar heterocyclic systems, such as quinoline (B57606) derivatives, have been employed to analyze their conformational stability and flexibility. nih.gov These simulations track the trajectory of atoms and can reveal the most stable three-dimensional arrangements of the molecule. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the protein-ligand complex over the simulation period. nih.gov The RMSF, on the other hand, highlights the flexibility of individual amino acid residues within a protein when complexed with a ligand. nih.gov

For instance, Car–Parrinello molecular dynamics (CPMD) simulations performed on 10-hydroxybenzo[h]quinoline, a related isomer, have shed light on the dynamics of hydrogen bonds and vibrational features. mdpi.com Such studies help in understanding the intra- and intermolecular interactions that govern the self-assembly and conformational preferences of these molecules. mdpi.com The stability of ligand-protein complexes, a crucial factor in drug design, is often assessed through MD simulations, with stable RMSD values over the simulation time suggesting a stable binding of the ligand. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters for Benzoquinoline Derivatives

ParameterDescriptionTypical Values/Observations for Related Systems
Simulation Time The duration of the molecular dynamics simulation.Nanoseconds (ns) to microseconds (µs)
RMSD Root Mean Square Deviation of atomic positions, indicating conformational stability.Stable trajectories with low RMSD values (e.g., < 3 Å) suggest a stable complex. nih.gov
RMSF Root Mean Square Fluctuation of atomic positions, indicating local flexibility.Higher RMSF values are observed for loop regions and terminal residues, while lower values indicate stable regions within the binding pocket. nih.gov
Hydrogen Bonds Analysis of hydrogen bond formation and lifetime between the ligand and its target.The presence of persistent hydrogen bonds indicates strong and specific interactions. nih.gov

Note: The values presented are representative and can vary depending on the specific system and simulation conditions. Data for this compound is inferred from studies on related benzoquinoline and quinoline derivatives.

In Silico Pharmacodynamics and Predictive Pharmacokinetics (e.g., ADMET Predictions for Drug-likeness and Oral Bioavailability)

In silico methods are extensively used to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities, a process collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions are crucial for assessing the drug-likeness and potential oral bioavailability of compounds like this compound and its derivatives.

Studies on various benzo[f]quinoline (B1222042) derivatives have demonstrated their potential as drug candidates by exhibiting favorable ADMET profiles. nih.gov In silico ADMET studies on a series of benzo[f]quinolinium salts revealed excellent drug-like properties and a low toxicity profile. nih.gov These predictions are often based on a set of rules and computational models that evaluate various molecular descriptors.

One of the most widely used set of rules is Lipinski's Rule of Five, which predicts the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability.

Table 2: Predicted ADMET Properties for Representative Benzo[f]quinoline Derivatives

PropertyPredicted Value/Range for Benzo[f]quinoline DerivativesSignificance
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for good oral bioavailability. researchgate.net
logP (Lipophilicity) < 5Optimal lipophilicity for cell membrane permeability. researchgate.net
Hydrogen Bond Donors < 5Contributes to good membrane permeability. researchgate.net
Hydrogen Bond Acceptors < 10Influences solubility and binding affinity. researchgate.net
Human Intestinal Absorption HighIndicates good absorption from the gastrointestinal tract.
Blood-Brain Barrier Permeability VariableDetermines the potential for central nervous system activity.
CYP450 Inhibition Low to moderatePredicts potential for drug-drug interactions.
Toxicity Profile Generally lowIndicates a favorable safety profile. nih.gov

Note: The predicted values are based on computational models and studies on various benzo[f]quinoline derivatives. Specific values for this compound would require dedicated in silico analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models are invaluable in medicinal chemistry for designing more potent and selective drug candidates.

For benzo[f]quinoline derivatives, SAR studies have revealed important correlations between their structural features and biological activities, such as antimicrobial and anticancer effects. nih.govmdpi.com For example, analysis of biological data for a series of benzo[f]quinolinium salts has identified key structural modifications that enhance their activity. nih.gov

Correlation of Molecular Descriptors with Biological Activity

QSAR models are built upon a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can predict the activity of new, untested compounds.

In studies of quinoline and its derivatives, various molecular descriptors have been found to be important for their biological activity. dergipark.org.trtrdizin.gov.tr For instance, electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, have been correlated with the activity of quinoline derivatives. dergipark.org.tr

Table 3: Key Molecular Descriptors in QSAR Models of Quinoline Derivatives

Descriptor CategorySpecific DescriptorInfluence on Biological Activity
Electronic HOMO EnergyRelated to the molecule's ability to donate electrons. dergipark.org.tr
LUMO EnergyRelated to the molecule's ability to accept electrons. dergipark.org.tr
Dipole MomentInfluences solubility and interactions with polar receptors. dergipark.org.tr
Steric/Topological Molecular VolumeAffects how the molecule fits into a binding site. dergipark.org.tr
Surface AreaInfluences interactions with the biological target.
Hydrophobic logPDetermines the partitioning of the molecule between aqueous and lipid environments.

Note: The importance of specific descriptors can vary depending on the biological target and the series of compounds being studied.

The development of robust QSAR models for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Such models could then guide the synthesis of new derivatives with improved therapeutic potential.

Advanced Research Applications and Methodological Development

Development of Fluorescent Probes and Dyes

The inherent fluorescence of the benzo[f]quinoline (B1222042) core allows for its use in creating sensitive probes and dyes. The rigid, planar structure and extensive π-conjugated system contribute to favorable photophysical properties, including good quantum yields and stability. nih.gov These characteristics make them excellent candidates for applications requiring high sensitivity and selectivity in complex environments. researchgate.net

Derivatives of the quinoline (B57606) scaffold are increasingly utilized as fluorescent probes for a wide array of biological imaging applications. researchgate.net Their tunable photophysical properties allow for the rational design of probes for specific cellular targets. For instance, by modifying the core structure, researchers can develop probes sensitive to local environments like pH. nih.gov This has been demonstrated in live-cell imaging, where quinoline-based compounds serve as effective cellular stains and labels for biomolecules. researchgate.net

One notable application is in tracking the intracellular localization of bioactive molecules. A fluorescent analogue of a quinoline-based anticancer agent, RM-581, was synthesized to investigate its mechanism of action. nih.gov Confocal microscopy revealed that the fluorescent derivative accumulated specifically in the endoplasmic reticulum (ER) of breast cancer cells, suggesting the ER as a potential site of action for this class of compounds. nih.gov Furthermore, benzo[c,d]indole-quinoline (BIQ) based probes have been developed for imaging nucleolar RNA in living cells. These probes exhibit a significant "off-on" fluorescence response upon binding to RNA, with deep-red emission that is advantageous for live-cell imaging due to higher photostability and reduced photodamage. elsevierpure.com

The planar aromatic system of benzo[f]quinolines makes them ideal candidates for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is a cornerstone of the mechanism of action for many anticancer and antimicrobial agents. nih.gov Studies on various quinoline and naphthalene (B1677914) derivatives have shown that a positively charged side chain is often crucial for stable intercalation.

Research has focused on designing and synthesizing novel benzo[f]quinoline derivatives that can act as DNA-intercalating agents. nih.gov These compounds are investigated for their potential to disrupt DNA replication and transcription in cancer cells, leading to cell cycle arrest and apoptosis. nih.govbiorxiv.org For example, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA substrate, which induces a significant conformational change in the enzyme and disrupts its catalytic activity. biorxiv.org This dual action of DNA intercalation and enzyme inhibition highlights the therapeutic potential of the benzo[f]quinoline scaffold. nih.govbiorxiv.org The binding affinity and mode of interaction can be quantified using techniques like NMR spectroscopy, which can differentiate between intercalation and groove binding.

Design and Engineering of Chemosensors for Specific Analytes

The benzo[f]quinoline framework serves as a versatile platform for the design of chemosensors, which are molecules that signal the presence of specific chemical species through a detectable change, often in color or fluorescence. nih.govuwindsor.ca The ability to functionalize the quinoline ring allows for the attachment of specific recognition units (receptors) that can selectively bind to target analytes. nih.gov

Quinoline-based chemosensors have been successfully developed for the sensitive and selective detection of various metal ions, which are significant environmental pollutants and play diverse roles in biological systems. nih.gov These sensors often operate via a fluorescence quenching or enhancement mechanism upon binding to the metal ion.

For example, a mono-Schiff base of a quinoline derivative has been engineered as a reversible fluorescent-colorimetric sensor for lead (Pb²⁺) ions in aqueous media. nih.gov This sensor exhibited a rapid "on-off" response with high selectivity and a low detection limit. nih.gov Similarly, a benzothiazole-quinoline based probe was designed for the dual detection of copper (Cu²⁺) and cyanide (CN⁻) ions. nih.gov It detected Cu²⁺ through both colorimetric changes and fluorescence quenching. nih.gov Another sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative demonstrated a significant fluorescence enhancement in the presence of zinc (Zn²⁺) ions, enabling its use for detecting zinc in eukaryotic cells. mdpi.com

Table 1: Examples of Quinoline-Based Chemosensors for Metal Ion Detection

Target IonSensor TypeDetection MethodKey Finding
Pb²⁺ Quinoline-mono Schiff baseColorimetric & Fluorescence QuenchingHigh selectivity and sensitivity (9.9 x 10⁻⁷ M) in semi-aqueous medium. nih.gov
Cu²⁺ Benzothiazole-quinolineColorimetric & FluorescenceSelective detection in a mixed solvent system, suitable for environmental monitoring. nih.gov
Zn²⁺ 1H-Pyrazolo[3,4-b]quinolineFluorescence Enhancement13-fold increase in fluorescence quantum yield upon binding Zn²⁺, useful for cell imaging. mdpi.com

Beyond metal cations, quinoline-based chemosensors are effective in recognizing anions, which are crucial in many biological and industrial processes but can be toxic at elevated levels. rsc.orgnih.gov The design of these sensors often involves incorporating hydrogen-bond donor groups, such as N-H moieties, into the quinoline structure. rsc.org

Thiosemicarbazone-based quinoline derivatives have proven to be highly effective colorimetric chemosensors for fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. nih.gov Upon addition of these anions in an organic solvent, a distinct color change is observed, allowing for naked-eye detection. nih.gov The interaction mechanism typically involves the deprotonation of the N-H proton of the sensor by the basic anion, which alters the electronic properties of the molecule and leads to a change in the absorption spectrum. rsc.orgresearchgate.net These sensors exhibit high sensitivity, excellent selectivity, and rapid response times, making them practical for applications such as testing commercial toothpaste for fluoride content. researchgate.net

Table 2: Quinoline-Based Chemosensors for Anion Recognition

Target IonSensor TypeDetection MethodSensing Mechanism
Fluoride (F⁻) Quinoline-thiosemicarbazoneColorimetric & UV-VisN-H deprotonation leading to a new absorption band. nih.govresearchgate.net
Cyanide (CN⁻) Quinoline-thiosemicarbazoneColorimetricVisible color change from pale yellow to orange upon addition of CN⁻. nih.govnih.gov

The operation of many quinoline-based fluorescent sensors is governed by well-defined photophysical mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.com Understanding these mechanisms is crucial for the rational design of new and improved sensors.

In a typical PET sensor, the quinoline fluorophore is linked to a receptor unit (the donor) via a short spacer. In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, which quenches the fluorescence. mdpi.com When the receptor binds to its target analyte (e.g., a metal ion), its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. mdpi.com This mechanism is responsible for the fluorescence enhancement seen in many zinc sensors. mdpi.com

The ICT mechanism involves a change in the electronic distribution within the sensor molecule upon excitation. The binding of an analyte can modulate the efficiency of this charge transfer process, leading to a shift in the emission wavelength or a change in fluorescence intensity. Computational studies, such as Frontier Molecular Orbital (FMO) analysis, are often used to elucidate the charge transfer phenomena that underpin the sensing mechanism. uwindsor.carsc.org

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Device Research

Benzo[f]quinoline and its derivatives are recognized for their potential in the development of organic light-emitting diodes (OLEDs) due to their inherent fluorescence properties. nih.gov The extended π-electron system in these molecules allows for efficient light emission, a critical characteristic for emissive materials in OLEDs. nih.govresearchgate.net Research into quinoline-based materials has explored their use as blue electroluminescent materials, which are essential for full-color displays. researchgate.net

Derivatives of benzo[q]quinoline have been synthesized and incorporated into OLED devices, demonstrating efficient emission. researchgate.net For instance, a device using a benzo[q]quinoline derivative as the emitting material exhibited a luminous efficiency of 3.32 cd/A and a power efficiency of 1.06 lm/W. researchgate.net The design of such materials often involves computational studies, such as density functional theory (DFT), to understand their optical and electronic properties at a molecular level. researchgate.net The photophysical properties, including absorption and photoluminescence spectra, are crucial in determining the suitability of these compounds for OLED applications. nih.gov

While direct studies on 1,3-dimethylbenzo[f]quinoline for OLEDs are not widely reported, the principles established for related quinoline and benzoquinoline derivatives suggest its potential as a scaffold for developing new optoelectronic materials. The methyl substituents at the 1 and 3 positions would influence the electronic properties and molecular packing of the compound, which in turn would affect its performance in an OLED device.

Role as Ligands in Metal Complex Synthesis for Catalysis and Materials Science Investigations

Quinoline and its derivatives are well-established as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. colab.wsbsb-muenchen.de These metal complexes have found applications in diverse areas, including homogeneous catalysis and materials science. colab.wsresearchgate.net The nitrogen atom in the quinoline ring acts as a Lewis base, readily coordinating to metal centers. This coordination can modulate the metal's reactivity and create complexes with unique electronic and steric properties. researchgate.net

Although specific examples of this compound as a ligand are not prominent in the literature, its structural features suggest it could form complexes with various metals. The presence of the benzo[f]quinoline core and the methyl groups would influence the steric and electronic environment around the coordinating nitrogen atom, potentially leading to complexes with novel catalytic or material properties.

Investigation of Structure-Activity Relationships (SAR) in Biologically Relevant Derivatives

The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. academie-sciences.frmdpi.com For quinoline and benzo[f]quinoline derivatives, extensive SAR studies have been conducted, revealing key structural features that govern their biological effects, such as anticancer and antimicrobial activities. mdpi.comnih.govnih.govnih.govnih.gov

In the context of anticancer activity, research on benzo[f]quinoline derivatives has shown that the nature and position of substituents on the quinoline ring significantly impact their cytotoxicity. nih.gov For instance, studies on pyrrolo[1,2-f]phenanthridine and benzo[f]pyrrolo[1,2-a]quinolinyl derivatives, which share structural similarities, have indicated that specific substitutions can lead to potent activity against certain cancer cell lines. mdpi.com The planarity of the polyaromatic system is often considered important for DNA intercalation, a common mechanism of action for such compounds. nih.gov

Derivatives of quinoline and benzoquinoline have been found to interact with a variety of biological targets, leading to their observed pharmacological effects.

Topoisomerase II (Topo II): Several benzo[f]quinoline derivatives have been investigated as potential inhibitors of Topo II, an enzyme crucial for DNA replication and repair in cancer cells. mdpi.comnih.gov These compounds can act as DNA intercalating agents, stabilizing the covalent complex between Topo II and DNA, which ultimately leads to cell death. mdpi.comnih.gov The planar aromatic structure of the benzo[f]quinoline core is thought to facilitate this intercalation. nih.gov

ATP Synthase: Quinoline derivatives have emerged as inhibitors of ATP synthase, a key enzyme in cellular energy production. nih.gov Some of these compounds have shown activity against the ATP synthase of pathogenic bacteria, such as Pseudomonas aeruginosa, making them potential candidates for new antibiotics. nih.gov The mechanism is believed to involve binding to the c-ring of the F_o subunit of the enzyme. nih.gov

Cyclin-Dependent Kinase 5 (CDK-5): CDK-5 is an enzyme implicated in neuronal processes and has also been identified as a target in cancer. scbt.comnih.gov Quinazolinone derivatives, which share a heterocyclic nitrogen-containing scaffold with quinolines, have been identified as inhibitors of CDK-5 activity. nih.govresearchgate.net These inhibitors can be allosteric, binding to a site other than the ATP-binding pocket, which can offer greater selectivity. nih.gov

α-Glucosidase: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous quinoline derivatives have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.netnih.govnih.govscispace.com SAR studies have shown that the nature and position of substituents on the quinoline ring are critical for inhibitory potency. nih.govnih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. researchgate.netnih.gov

The diverse biological activities of quinoline derivatives make them valuable scaffolds for the development of chemical tools to probe and modulate biological pathways. nih.govecorfan.orgresearchgate.net These tools can be used to study the function of specific enzymes or cellular processes. For example, fluorescent quinoline derivatives can be employed as probes to visualize cellular components or to monitor changes in the cellular environment. researchgate.net

By systematically modifying the quinoline core, researchers can develop compounds with high potency and selectivity for a particular biological target. These selective inhibitors can then be used to dissect the roles of these targets in health and disease. While specific examples of this compound being used as a chemical tool are not widely documented, the broader research on quinoline derivatives highlights the potential for this compound and its analogues to be developed into valuable research tools for chemical biology.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization and Functionalization Strategies for Targeted Properties

The core structure of 1,3-Dimethylbenzo[f]quinoline offers a versatile platform for chemical modification. Future research will undoubtedly focus on pioneering new derivatization and functionalization strategies to tailor the compound's properties for specific applications. This involves the introduction of various functional groups at different positions on the benzo[f]quinoline (B1222042) skeleton.

Recent studies have already demonstrated the feasibility of synthesizing a range of benzo[f]quinoline derivatives through methods like quaternization and cycloaddition reactions. nih.govnih.gov These approaches have yielded compounds with promising biological activities. For instance, the synthesis of certain benzo[f]quinoline derivatives has been shown to result in molecules with potential anticancer and antimicrobial properties. nih.govnih.govmdpi.comresearchgate.net

Future work will likely expand on these successes by exploring a wider array of reagents and reaction conditions. The goal is to create a diverse library of this compound derivatives with fine-tuned electronic, steric, and pharmacokinetic properties. This could involve, for example, the introduction of specific substituents to enhance interactions with biological targets or to improve solubility and bioavailability. The development of direct C-H functionalization methods for the benzo[f]quinoline core could also provide more efficient and atom-economical routes to novel derivatives.

Integration of Machine Learning and Artificial Intelligence in De Novo Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govresearchgate.net In the context of this compound, these computational tools offer a powerful approach to accelerate the design of new compounds with desired properties.

De novo drug design, which involves generating novel molecular structures from scratch, is a particularly promising area for AI application. nih.govresearchgate.netschrodinger.com By training generative models on existing chemical data, researchers can create virtual libraries of novel benzo[f]quinoline derivatives. These models can be further refined using reinforcement learning to prioritize compounds with specific predicted activities, such as high binding affinity to a particular protein target or desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govscispace.com

Machine learning models can also be developed to predict the properties of newly designed compounds, saving time and resources by identifying the most promising candidates for synthesis and experimental testing. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate the structural features of benzo[f]quinoline derivatives with their biological activities. nih.gov This integration of AI and ML will enable a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold.

Development of Sustainable and Atom-Economical Synthetic Protocols for Benzo[f]quinoline Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For benzo[f]quinoline derivatives, this translates to a focus on creating sustainable and atom-economical synthetic protocols. researchgate.net Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions and the use of toxic reagents. researchgate.netmdpi.com

Future research will aim to develop milder and more environmentally friendly alternatives. This includes the exploration of metal-free catalytic systems, the use of greener solvents, and the design of reactions that maximize the incorporation of all starting materials into the final product (high atom economy). acs.org For example, three-component reactions that assemble the benzo[f]quinoline core from simple and readily available starting materials in a single step are a promising avenue. acs.org The development of photochemical synthesis methods could also offer a more sustainable approach. acs.org By embracing green chemistry principles, the synthesis of this compound and its derivatives can become more efficient and less impactful on the environment.

Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of benzo[f]quinoline derivatives is crucial for optimizing existing methods and developing new ones. Advancements in in situ spectroscopic techniques are providing unprecedented insights into chemical transformations as they occur. spectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to monitor the progress of a reaction in real-time. nih.govresearchgate.net This allows for the identification of transient intermediates and the elucidation of complex reaction pathways. For example, in situ NMR has been used to study the kinetics and mechanism of various organic reactions.

By applying these advanced analytical tools to the synthesis of this compound derivatives, researchers can gain a more detailed understanding of the factors that control product formation and selectivity. This knowledge can then be used to refine reaction conditions, improve yields, and design more efficient synthetic routes.

Expansion of Chemosensor Applications for Environmental and Industrial Research

Quinoline and its derivatives have shown significant promise as fluorescent chemosensors for the detection of various analytes. mdpi.commdpi.com The rigid, planar structure and extended π-conjugation of the benzo[f]quinoline system make it an excellent fluorophore. By incorporating specific recognition moieties into the this compound scaffold, it is possible to create highly selective and sensitive sensors for a range of targets.

Future research is expected to expand the application of benzo[f]quinoline-based chemosensors in environmental and industrial settings. mdpi.com This could include the development of sensors for the detection of heavy metal ions, pollutants, and other hazardous materials in water and soil. nih.gov For example, quinoline-based sensors have been developed for the detection of Fe³⁺ ions. mdpi.com

In an industrial context, these chemosensors could be used for process monitoring and quality control. The ability to perform real-time analysis with high sensitivity makes them valuable tools for ensuring product quality and safety. Further research into the design and synthesis of novel benzo[f]quinoline-based chemosensors will likely lead to the development of robust and reliable analytical devices with a wide range of practical applications.

Q & A

Basic: How can researchers optimize the synthesis of 1,3-Dimethylbenzo[f]quinoline to improve yield and purity?

Methodological Answer:
Synthetic optimization requires careful selection of catalysts, reaction conditions, and purification techniques. For example, ultrasound-assisted synthesis with KHSO₄ as a catalyst under mild temperatures (40–60°C) can enhance reaction efficiency and reduce byproducts . Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) and recrystallization from ethanol improves purity. Analytical validation using ¹H/¹³C NMR (e.g., characteristic methyl group signals at δ 2.3–2.6 ppm) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Advanced: How do steric effects from the 1,3-dimethyl groups influence the reactivity of benzo[f]quinoline derivatives in cycloaddition reactions?

Methodological Answer:
The 1,3-dimethyl substituents introduce steric hindrance, directing regioselectivity in 1,3-dipolar cycloadditions. For instance, benzo[f]quinolinium-1-methylides react with electron-deficient dipolarophiles preferentially at the less hindered C2 position, as confirmed by X-ray crystallography . Computational modeling (DFT calculations) can predict electronic and steric effects, guiding experimental design for targeted functionalization .

Data Contradiction: How to resolve conflicting reports on mutagenic vs. antibacterial activity of methylated benzoquinolines?

Methodological Answer:
Contradictions arise from structural variations (e.g., 1,3-dimethyl vs. 2,4-dimethyl isomers) and assay conditions. For example:

  • Mutagenicity : this compound derivatives show weak mutagenic activity in Salmonella typhimurium TA100 (Ames test) at concentrations >100 µM .
  • Antibacterial Activity : 2,4-Dimethylbenzo[h]quinoline exhibits antagonism against Ralstonia solanacearum in plant-pathogen models due to altered lipophilicity and membrane interaction .
    Resolution : Conduct comparative structure-activity relationship (SAR) studies using standardized assays (e.g., MIC for antibacterial tests vs. Ames for mutagenicity) .

Basic: What crystallographic tools are recommended for determining the structure of this compound derivatives?

Methodological Answer:
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection: High-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement: Anisotropic displacement parameters for methyl groups to account for steric strain.
  • Validation: R-factor convergence (<0.05) and PLATON checks for missed symmetry .

Advanced: What methodologies assess the environmental persistence of this compound in aerobic/anoxic systems?

Methodological Answer:

  • Aerobic Biodegradation : Use airlift biofilm reactors with microbial consortia (e.g., Pseudomonas spp.) to monitor degradation kinetics via HPLC-MS.
  • Anoxic Pathways : Isotopic tracing (¹⁴C-labeled compounds) identifies metabolites like hydroxylated intermediates, with GC-MS quantification .

Basic: How to design biological activity assays for this compound derivatives?

Methodological Answer:

  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination.
  • Neuroprotective Studies : Cholinesterase inhibition assays (Ellman’s method) for Alzheimer’s drug candidates .
  • Control Experiments : Compare with unsubstituted benzoquinoline to isolate methyl group effects .

Advanced: What analytical techniques validate the electronic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~320 nm) to assess conjugation changes.
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) to quantify electron-donating effects of methyl groups .

Advanced: How do computational models predict the bioactivity of this compound?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations analyze interactions with biological targets (e.g., DNA topoisomerase II or acetylcholinesterase). QSAR models correlate logP values (calculated via ChemDraw) with antibacterial potency, highlighting lipophilicity as a critical parameter .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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